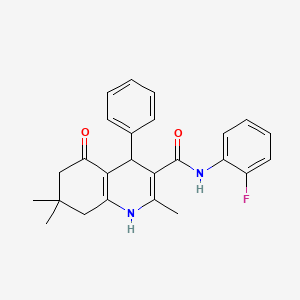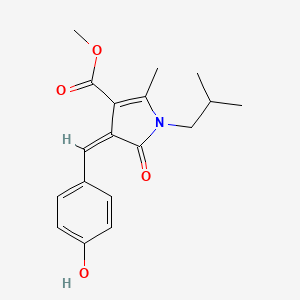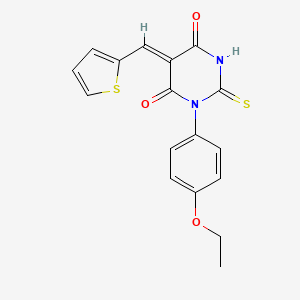![molecular formula C26H25BrN2O B11641499 9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641499.png)
9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-5-(4-isopropylphényl)-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine est un composé organique complexe appartenant à la classe des pyrazolo[1,5-c][1,3]benzoxazines. Ce composé se caractérise par sa structure unique, qui comprend un atome de brome, des groupes isopropylphényl et méthylphényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 9-Bromo-5-(4-isopropylphényl)-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de composés intermédiaires, qui sont ensuite soumis à des réactions de cyclisation pour former le produit final. Les réactifs couramment utilisés dans ces réactions comprennent le brome, l’isopropylphényl et les dérivés méthylphényl. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l’utilisation de catalyseurs pour faciliter la formation du composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés du produit. L’utilisation de réacteurs à écoulement continu et d’équipements de synthèse automatisés peut améliorer l’efficacité et la reproductibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
9-Bromo-5-(4-isopropylphényl)-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d’oxydation, ce qui peut modifier ses propriétés chimiques.
Réduction : Les réactions de réduction peuvent convertir le composé en formes plus réduites, affectant potentiellement sa réactivité.
Substitution : L’atome de brome dans le composé peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants (p. ex., le peroxyde d’hydrogène), les réducteurs (p. ex., le borohydrure de sodium) et les nucléophiles (p. ex., les amines). Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et l’utilisation de solvants pour dissoudre les réactifs.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
9-Bromo-5-(4-isopropylphényl)-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme bloc de construction dans la synthèse de molécules plus complexes. Sa structure unique le rend précieux pour l’étude des mécanismes réactionnels et le développement de nouvelles méthodologies de synthèse.
Biologie : Les chercheurs examinent les activités biologiques potentielles du composé, telles que ses effets sur les processus cellulaires et ses interactions avec les biomolécules.
Médecine : Le composé est exploré pour ses propriétés thérapeutiques potentielles, y compris sa capacité à moduler les voies biologiques et son potentiel en tant que candidat médicament.
Industrie : Les propriétés chimiques du composé le rendent utile dans diverses applications industrielles, telles que le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate the compound’s potential biological activities, such as its effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de 9-Bromo-5-(4-isopropylphényl)-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d’autres biomolécules, modulant leur activité et affectant les processus cellulaires. Les voies exactes impliquées dépendent du contexte biologique spécifique et des propriétés chimiques du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-Bromophényl)-5-(4-isopropylphényl)-4,5-dihydro-1H-pyrazole-1-carbothioamide : Ce composé présente des similitudes structurelles avec 9-Bromo-5-(4-isopropylphényl)-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, y compris la présence de groupes bromophényl et isopropylphényl.
Autres pyrazolo[1,5-c][1,3]benzoxazines : Les composés de cette classe présentent souvent des propriétés chimiques et des schémas de réactivité similaires.
Unicité
L’unicité de 9-Bromo-5-(4-isopropylphényl)-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine réside dans son motif de substitution spécifique et la présence à la fois de groupes isopropylphényl et méthylphényl.
Propriétés
Formule moléculaire |
C26H25BrN2O |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
9-bromo-2-(4-methylphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H25BrN2O/c1-16(2)18-8-10-20(11-9-18)26-29-24(22-14-21(27)12-13-25(22)30-26)15-23(28-29)19-6-4-17(3)5-7-19/h4-14,16,24,26H,15H2,1-3H3 |
Clé InChI |
MOXUYMGJPNOWAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11641424.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641438.png)
![Ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11641441.png)
![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641446.png)
![ethyl 4-[(7Z)-7-[(5-iodofuran-2-yl)methylidene]-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11641449.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol](/img/structure/B11641453.png)

![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11641481.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641487.png)
![2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11641494.png)

